1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and alkylation processes, as well as the use of robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
- 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
- 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxamide
Comparison: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
2-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLNWZTZICXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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